

Benchmarking Renzapride: A Dual-Target Affinity Analysis & Experimental Guide

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Compound of Interest

Compound Name: *Renzapride*

CAS No.: 112727-80-7

Cat. No.: B052152

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Executive Summary

Renzapride (ATL-1251) represents a distinct class of benzamide derivatives characterized by a dual mechanism of action: full agonism at the 5-HT

receptor and partial antagonism at the 5-HT

receptor.[1] Unlike highly selective 5-HT

agonists (e.g., prucalopride) or pure 5-HT

antagonists (e.g., alosetron), **Renzapride's** pharmacological profile offers a unique approach to modulating gastrointestinal motility and visceral sensation.

This guide provides a technical benchmark of **Renzapride's** receptor affinity profile against historical and contemporary standards (Cisapride, Prucalopride). It includes validated experimental protocols for radioligand binding assays and analyzes the critical safety margins regarding hERG channel interactions.

The Pharmacodynamic Profile: 5-HT Agonism vs. 5-HT Antagonism[1][2][3][4]

To understand **Renzapride's** utility, one must quantify the interplay between its two primary targets. The therapeutic hypothesis relies on 5-HT

activation to enhance cholinergic transmission (prokinetic effect) while simultaneously blocking 5-HT

receptors on extrinsic afferent nerves to reduce visceral hypersensitivity.

Comparative Affinity Data (K

Values)

The following data synthesizes binding affinities from human and guinea-pig tissue assays. Note the inversion of potency: **Renzapride** actually exhibits higher affinity for the 5-HT

receptor than its primary prokinetic target, the 5-HT

receptor.

Compound	5-HT Affinity (K, nM)	5-HT Affinity (K, nM)	hERG Channel (IC ₅₀ , nM)	Primary Clinical Class
Renzapride	138 – 477	17	1.8	Dual Prokinetic/Antinociceptive
Cisapride	~20	~1000	0.0065 - 0.24	Non-selective Prokinetic
Prucalopride	~2.5	> 10,000	5.7	Selective 5-HT Agonist
Metoclopramide	~200 - 500	~300	> 10	5-HT Antagonist / 5-HT Agonist

Data Sources: Synthesized from Alizyme plc development data and comparative hERG patch-clamp studies.

Key Insight: **Renzapride** is approximately 10-fold more potent at 5-HT

receptors than 5-HT

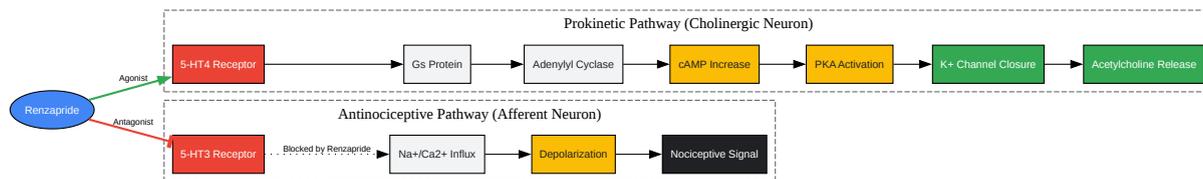
receptors. This suggests that at lower clinical doses, the antinociceptive (pain-relieving) effects mediated by 5-HT

blockade may precede the maximal prokinetic effects driven by 5-HT

activation.

Mechanism of Action Visualization

The following diagram illustrates the dual signaling pathways engaged by **Renzapride** in the enteric nervous system (ENS).



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Figure 1: **Renzapride** stimulates 5-HT4 receptors to enhance ACh release while blocking 5-HT3 receptors to inhibit nociceptive signaling.

Experimental Protocol: 5-HT Radioligand Binding Assay

To benchmark **Renzapride** against other ligands, a robust radioligand binding assay is required. The industry standard utilizes [

H]-GR113808, a highly selective 5-HT

antagonist, due to its low non-specific binding compared to agonist radioligands.

Methodology: Saturation & Competition Binding

Objective: Determine the inhibition constant (K

) of **Renzapride** for the 5-HT

receptor in guinea pig striatal membranes (rich in 5-HT

).

Reagents:

- Radioligand: [
H]-GR113808 (Specific Activity ~80 Ci/mmol).
- Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM MgCl
.
- Non-specific Binding Control: 10
M Serotonin (5-HT) or 1
M GR113808.

Workflow:

- Membrane Preparation:
 - Homogenize guinea pig striata in ice-cold buffer (1:20 w/v).
 - Centrifuge at 40,000
g for 15 min at 4°C.
 - Resuspend pellet, incubate at 37°C for 15 min (to remove endogenous serotonin), and re-centrifuge.
 - Final resuspension to protein concentration of ~0.2 mg/mL.

- Assay Assembly (96-well format):
 - Total Binding: 50

L Membrane + 50

L [

H]-GR113808 (0.5 nM final) + 50

L Buffer.
 - Non-Specific Binding (NSB): 50

L Membrane + 50

L [

H]-GR113808 + 50

L Unlabeled 5-HT (10

M).
 - Test (**Renzapride**): 50

L Membrane + 50

L [

H]-GR113808 + 50

L **Renzapride** (concentration range

to

M).
- Incubation:
 - Incubate at 25°C for 60 minutes. Equilibrium is critical; 5-HT kinetics can be slow with benzamides.

- Harvesting:
 - Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce filter binding.
 - Wash 3x with 2 mL ice-cold buffer.

- Data Analysis:
 - Calculate IC

using non-linear regression (4-parameter logistic fit).
 - Convert to K

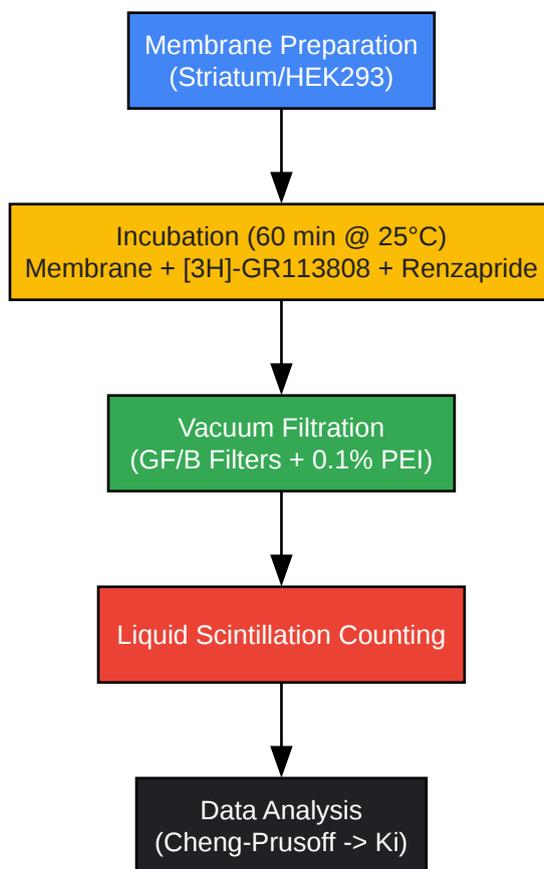
using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is the dissociation constant of [

H]-GR113808.



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Figure 2: Step-by-step workflow for the high-throughput radioligand binding assay.

Safety Benchmarking: The hERG Liability

A critical failure point for 5-HT

agonists (notably Cisapride) is off-target blockade of the hERG potassium channel, leading to QT prolongation and arrhythmias.

Comparative hERG Blockade:

- **Cisapride:** High risk. IC
~6.5 nM to 240 nM (Voltage-dependent block).
- **Renzapride:** Moderate risk. IC

= 1.8

M (1800 nM).

- Prucalopride: Low risk.[2] IC

= 5.7

M.[3][4]

Analysis: **Renzapride** is approximately 300-fold less potent at blocking hERG than Cisapride. However, it is roughly 3-fold more potent at hERG than Prucalopride. While **Renzapride** has a safer profile than Cisapride, the margin between its therapeutic concentrations and hERG blockade is narrower than that of the newest generation agonists like Prucalopride. This necessitates careful "Thorough QT" (TQT) studies during clinical development.

Conclusion

Renzapride distinguishes itself from standard 5-HT

agonists through its high-affinity 5-HT

antagonism ($K_i = 17$ nM).[1] This dual profile suggests it is best benchmarked not just as a motility agent, but as a modulator of the gut-brain axis capable of addressing both transit time and visceral sensitivity. While its hERG safety margin is superior to Cisapride, it lags behind highly selective alternatives like Prucalopride, requiring rigorous cardiac monitoring in experimental designs.

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